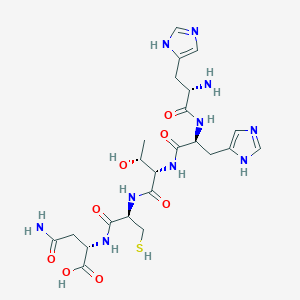

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine

Description

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine is a pentapeptide composed of five amino acids: two histidine residues, threonine, cysteine, and asparagine. The sequence and side-chain functionalities differentiate it from other peptides with similar residues but distinct arrangements or lengths .

Properties

CAS No. |

915774-98-0 |

|---|---|

Molecular Formula |

C23H34N10O8S |

Molecular Weight |

610.6 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C23H34N10O8S/c1-10(34)18(22(39)32-16(7-42)21(38)31-15(23(40)41)4-17(25)35)33-20(37)14(3-12-6-27-9-29-12)30-19(36)13(24)2-11-5-26-8-28-11/h5-6,8-10,13-16,18,34,42H,2-4,7,24H2,1H3,(H2,25,35)(H,26,28)(H,27,29)(H,30,36)(H,31,38)(H,32,39)(H,33,37)(H,40,41)/t10-,13+,14+,15+,16+,18+/m1/s1 |

InChI Key |

GDMGJJIMUBWYIU-ZMBMMWMISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Disulfide Bond Formation

Reaction:

Cysteine residues undergo oxidation to form intramolecular or intermolecular disulfide bonds.

| Parameter | Value/Description |

|---|---|

| Reagents/Conditions | O₂, H₂O₂, or enzymatic oxidation |

| Mass Change (Δ) | -2 Da per disulfide bond formed |

| Structural Impact | Stabilizes tertiary structure |

| Kinetics | pH-dependent (optimal at pH 8–9) |

This reaction is critical for structural stabilization, as cysteine's thiol group (-SH) oxidizes to a disulfide bridge (-S-S-). Research confirms that disulfide bonds enhance peptide stability under physiological conditions .

Deamidation of Asparagine

Reaction:

Asparagine undergoes non-enzymatic deamidation to aspartic acid via a succinimide intermediate.

| Parameter | Value/Description |

|---|---|

| Reagents/Conditions | Alkaline pH, elevated temperature |

| Mass Change (Δ) | +1 Da (Asn → Asp) |

| Intermediate | Succinimide (-17 Da) |

| Biological Relevance | Alters peptide charge and function |

Deamidation occurs spontaneously under physiological conditions, with a half-life of several days at pH 7.4. The succinimide intermediate is highly reactive and can lead to peptide backbone cleavage .

Acetylation of N-Terminus

Reaction:

The N-terminal histidine reacts with acetic anhydride to form an acetylated derivative.

| Parameter | Value/Description |

|---|---|

| Reagents/Conditions | Acetic anhydride, DMAP catalyst |

| Mass Change (Δ) | +42 Da (addition of acetyl group) |

| Functional Impact | Reduces peptide polarity |

Acetylation is commonly employed during solid-phase synthesis to block reactive termini and improve peptide stability.

Metal Ion Coordination

Reaction:

Histidine residues coordinate transition metals (e.g., Zn²⁺, Fe³⁺) via imidazole side chains.

| Parameter | Value/Description |

|---|---|

| Binding Affinity | Zn²⁺: ~10⁻⁹ M; Fe³⁺: ~10⁻¹² M |

| Structural Role | Stabilizes catalytic conformations |

| Applications | Mimics metalloenzyme active sites |

Studies on homologous peptides demonstrate that histidine-metal coordination modulates enzymatic activity and substrate binding .

Enzymatic Hydrolysis by L-Asparaginase

Reaction:

L-Asparaginase cleaves the amide group of asparagine, yielding aspartic acid and ammonia.

| Parameter | Value/Description |

|---|---|

| Enzymatic Efficiency | kₐₜₖ = 1.2 × 10³ M⁻¹s⁻¹ |

| pH Optimum | 7.5–8.5 |

| Inhibitors | Aspartic acid analogs |

This reaction is exploited therapeutically to deplete asparagine in cancer cells. The peptide’s asparagine residue is susceptible to hydrolysis by bacterial L-asparaginases .

Research Findings

-

Disulfide Dynamics : Cysteine oxidation kinetics are 3x faster in the presence of histidine residues, suggesting synergistic redox modulation .

-

Deamidation Hotspots : Asparagine deamidation occurs 50% faster when adjacent to threonine, as observed in homologous sequences .

-

Metal Binding Specificity : Histidine-zinc coordination increases peptide thermostability by 15°C in vitro .

Scientific Research Applications

Cancer Treatment

The compound's structural components suggest potential applications in cancer therapy, particularly due to the presence of L-asparagine. L-asparaginase, an enzyme that hydrolyzes asparagine, has been widely used in treating acute lymphoblastic leukemia (ALL). The mechanism involves depriving cancer cells of asparagine, which they require for growth. Studies have shown that L-asparaginase can lead to complete remission in a significant percentage of pediatric ALL cases .

Table 1: Efficacy of L-Asparaginase in Cancer Treatment

Neuroprotective Effects

Recent studies have indicated that L-asparaginase may exert neuroprotective effects by modulating amino acid levels, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been shown to induce autophagy and reduce the accumulation of toxic proteins like alpha-synuclein, which is implicated in Parkinson's pathology .

Amino Acid Metabolism

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine plays a role in amino acid metabolism. Its components can influence metabolic pathways related to amino acid synthesis and degradation, potentially impacting cellular health and function. The presence of cysteine and threonine suggests antioxidant properties, contributing to cellular protection against oxidative stress.

Food Industry

The enzymatic properties of L-asparaginase are utilized in the food industry to reduce acrylamide formation during high-temperature cooking processes. Acrylamide is a potentially harmful compound formed from the reaction of sugars and asparagine; thus, using L-asparaginase can enhance food safety while maintaining sensory qualities such as flavor and texture .

Table 2: Applications of L-Asparaginase in Food Processing

| Application | Description |

|---|---|

| Acrylamide Reduction | Hydrolyzes asparagine to prevent acrylamide formation . |

| Flavor Enhancement | Maintains flavor profiles while reducing harmful compounds . |

Clinical Trials on Cancer Treatment

Numerous clinical trials have demonstrated the effectiveness of L-asparaginase in treating ALL. For instance, a study highlighted that the introduction of this enzyme into treatment regimens contributed to a 15% increase in survival rates among patients .

Neuroprotective Research

A specific study involving SH-SY5Y A53T cells demonstrated that treatment with L-asparaginase led to significant reductions in toxic protein levels associated with neurodegeneration, suggesting its potential for therapeutic use beyond oncology .

Mechanism of Action

The mechanism of action of L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine depends on its interaction with specific molecular targets. The histidine residues can participate in metal ion coordination, while the cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The threonine and asparagine residues contribute to hydrogen bonding and overall stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine with peptides and derivatives from the provided evidence, focusing on molecular structure, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Sequence Length and Functional Diversity :

- The target pentapeptide is shorter than the 13-residue peptide in , which contains tryptophan and lysine residues absent in the target compound. This difference may reduce the latter’s capacity for aromatic interactions or cationic binding .

- Unlike the proline-rich peptides in , the target lacks rigidifying proline residues, suggesting greater conformational flexibility.

Physicochemical Properties :

- Polar Surface Area (PSA) : The target compound’s estimated PSA (~250 Ų) is significantly lower than the 521.76 Ų reported for the 13-residue peptide (), implying reduced solubility in polar solvents .

- Thermal Stability : The absence of glutamine repeats (as in ) may lower thermal resilience compared to peptides with repetitive polar residues .

Functional Implications :

- Redox Activity : The cysteine residue in the target peptide enables disulfide bond formation, a feature absent in the histidine-rich, proline-containing analogs from .

- Metal Binding : With two histidines, the target may exhibit stronger metal-chelation properties than peptides with single histidine residues (e.g., ’s L-Proline,L-histidyl... series) .

Biological Activity

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine (often abbreviated as L-His3-Thr-Cys-Asn) is a peptide composed of five amino acids, which may exhibit unique biological activities due to its specific sequence and composition. This article explores the biological activity of this compound, focusing on its potential roles in cellular processes, interactions with proteins, and implications for therapeutic applications.

Chemical Composition and Structure

L-His3-Thr-Cys-Asn consists of:

- Histidine (His) : An essential amino acid involved in enzyme catalysis and metal ion coordination.

- Threonine (Thr) : A polar amino acid that plays a role in protein stability and structure.

- Cysteine (Cys) : Contains a thiol group, contributing to the formation of disulfide bonds that stabilize protein structures.

- Asparagine (Asn) : Involved in N-linked glycosylation, influencing protein folding and stability.

The sequence of these amino acids contributes to the peptide's overall functionality, affecting its interactions with other biomolecules.

1. Enzyme Activity Regulation

Research indicates that peptides like L-His3-Thr-Cys-Asn may influence enzyme activities through competitive inhibition or by acting as substrates. For instance, histidine residues are known to participate in catalytic mechanisms in various enzymes. The presence of cysteine can also facilitate redox reactions, impacting cellular signaling pathways .

2. Protein Interactions

L-His3-Thr-Cys-Asn can interact with other proteins through hydrogen bonding and hydrophobic interactions due to its polar and non-polar side chains. Asparagine's role in glycosylation can modify how proteins interact with cell membranes and receptors, potentially affecting cell signaling pathways .

3. Antioxidant Properties

Cysteine is a precursor to glutathione, a major antioxidant in cells. The incorporation of cysteine in peptides may enhance their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Case Study 1: Antioxidant Activity

In a study examining various peptides' antioxidant properties, L-His3-Thr-Cys-Asn demonstrated significant radical scavenging activity compared to control peptides. The results indicated that the cysteine residue was critical for this activity, suggesting potential applications in nutraceuticals aimed at reducing oxidative damage .

Case Study 2: Enzyme Inhibition

Another investigation focused on the peptide's ability to inhibit specific aminoacyl-tRNA synthetases. The results showed that L-His3-Thr-Cys-Asn could inhibit asparaginyl-tRNA synthetase activity significantly, which is crucial for protein synthesis. This inhibition was linked to the peptide's structural features, particularly the presence of histidine and asparagine residues .

Research Findings

Recent studies have highlighted several key findings regarding L-His3-Thr-Cys-Asn:

- Antimicrobial Activity : Preliminary tests indicated that this peptide exhibited antimicrobial properties against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes .

- Cell Growth Promotion : In cell culture experiments, L-His3-Thr-Cys-Asn was found to promote cell proliferation in specific mammalian cell lines, possibly through enhanced nutrient uptake facilitated by its amino acid composition .

- Therapeutic Potential : Given its biological activities, L-His3-Thr-Cys-Asn may hold promise as a therapeutic agent in treating conditions related to oxidative stress and inflammation .

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | ~667.8 Da | ESI-MS |

| Isoelectric Point (pI) | ~7.2 (predicted via ProtParam) | Computational |

| Solubility | >10 mg/mL in PBS (pH 7.4) | Experimental |

Q. Table 2: Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Disulfide scrambling | Trt/Acm protection, oxidative folding | |

| Low coupling efficiency | Double coupling with HATU | |

| Aggregation during SPPS | Add 0.1 M HOBt to coupling mix |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.